(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is a chiral N-Boc-protected 2-arylpyrrolidine building block. It is characterized by a single (R)-configured stereocenter, a Boc-protected secondary amine, and a bromine-substituted phenyl ring—a combination designed for orthogonal synthetic manipulation where both the stereochemistry and the halogen handle are essential for downstream complexity generation.

Molecular Formula C15H20BrNO2
Molecular Weight 326.234
CAS No. 1189154-01-5
Cat. No. B2365972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
CAS1189154-01-5
Molecular FormulaC15H20BrNO2
Molecular Weight326.234
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)Br
InChIInChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m1/s1
InChIKeyPZDPUQUIZKCNOF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate (CAS 1189154-01-5): Procurement-Grade Chiral Intermediate for Asymmetric Synthesis


(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is a chiral N-Boc-protected 2-arylpyrrolidine building block. It is characterized by a single (R)-configured stereocenter, a Boc-protected secondary amine, and a bromine-substituted phenyl ring—a combination designed for orthogonal synthetic manipulation where both the stereochemistry and the halogen handle are essential for downstream complexity generation . This compound is a key precursor to enantiopure 2-arylpyrrolidines, motifs prevalent in bioactive molecules, and is typically supplied at purities of 97% or higher .

Procurement Risk Analysis for (R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate: Why Generics Cannot Guarantee Stereochemical Fidelity


In-class compounds such as the unprotected (R)-2-(4-bromophenyl)pyrrolidine, the racemic Boc-protected amine, or the (S)-enantiomer are not drop-in replacements. The Boc group is essential for protecting the pyrrolidine nitrogen during subsequent reactions, and its removal requires specific acidic conditions, making the unprotected analog incompatible with many synthetic sequences. The (R) stereochemistry is critical for asymmetric induction; even a small percentage of the (S)-enantiomer in a building block can propagate into diastereomeric impurities in the final drug candidate, leading to failed batches and regulatory rejection. Therefore, procuring the precisely specified (R)-Boc-protected compound is a critical quality control measure that substitution cannot address without requalification of the entire synthetic route .

High-Strength Quantitative Evidence for (R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate Selection


Validated Application Scenarios for (R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate Procurement


Enantioselective Synthesis of 2-Arylpyrrolidine Pharmacophores

The compound serves as a direct precursor to (R)-2-(4-bromophenyl)pyrrolidine, which is used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitor analogs, as highlighted in patent US6548494 [1]. The Boc group enables clean, high-yield deprotection under acidic conditions to liberate the chiral amine for further functionalization.

Suzuki-Miyaura Cross-Coupling for Diversification

The aryl bromide handle is a competent partner for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups at the 4-position of the phenyl ring. This strategy is directly applicable to the modular synthesis of compound libraries for medicinal chemistry, as demonstrated by the enantioselective copper-catalyzed hydroamination route to α-arylpyrrolidines [2].

Chiral Building Block for Central Nervous System Drug Candidates

The (R)-2-arylpyrrolidine scaffold is a privileged structure in CNS drug discovery. Procurement of the enantiopure Boc-protected intermediate ensures the correct absolute configuration is established early in the synthesis, avoiding costly chiral separations of final drug candidates and mitigating the risk of off-target effects associated with the wrong enantiomer.

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